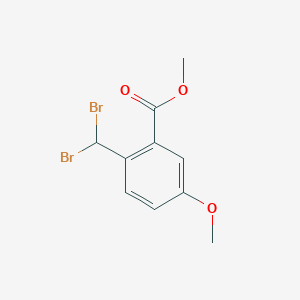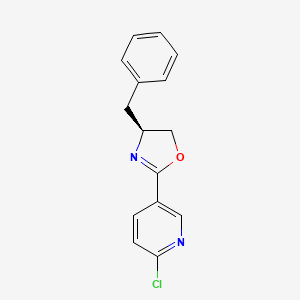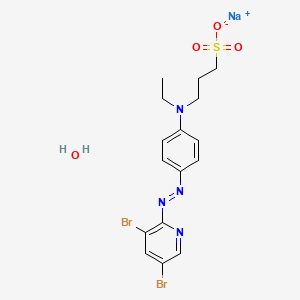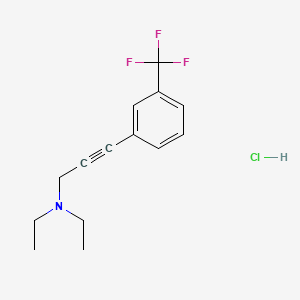
N,N-Diethyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propyn-1-amine moiety. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with diethylamine to form N,N-diethyl-3-(trifluoromethyl)benzamide. This intermediate is then subjected to further reactions, including alkynylation and hydrochloride salt formation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
N,N-Diethyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.
科学的研究の応用
N,N-Diethyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N,N-Diethyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, leading to altered biological activity. The propyn-1-amine moiety may also play a role in modulating the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
N,N-Diethyl-3-methylbenzamide (DEET): Known for its use as an insect repellent, DEET has a similar diethylamine structure but lacks the trifluoromethyl and propyn-1-amine groups.
N,N-Diethyl-3-(trifluoromethyl)benzamide: Shares the trifluoromethyl group but differs in the absence of the propyn-1-amine moiety.
Uniqueness
N,N-Diethyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride is unique due to the combination of the trifluoromethyl group and the propyn-1-amine moiety. This structural arrangement imparts distinct chemical properties, making it a versatile compound for various applications.
特性
CAS番号 |
65126-78-5 |
|---|---|
分子式 |
C14H17ClF3N |
分子量 |
291.74 g/mol |
IUPAC名 |
N,N-diethyl-3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C14H16F3N.ClH/c1-3-18(4-2)10-6-8-12-7-5-9-13(11-12)14(15,16)17;/h5,7,9,11H,3-4,10H2,1-2H3;1H |
InChIキー |
QHSMQXGYCAQWEE-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC#CC1=CC(=CC=C1)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



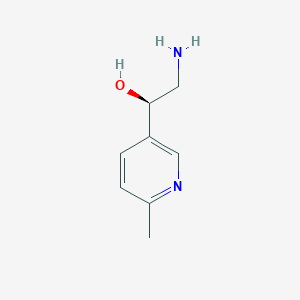

![(6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12843659.png)
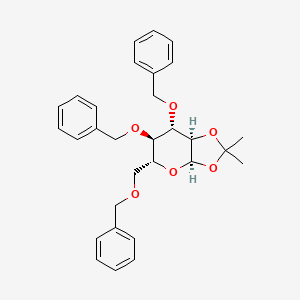
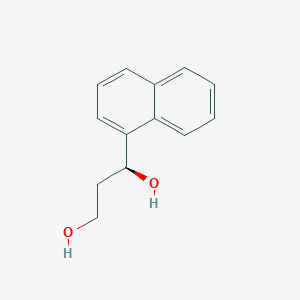
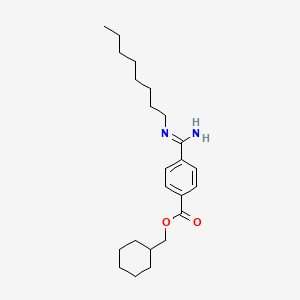
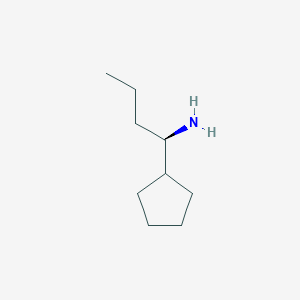
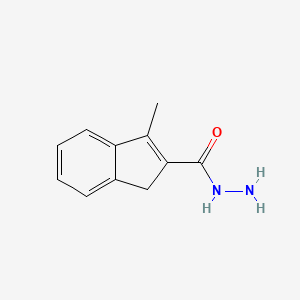
![6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12843692.png)

